molecular formula C16H14O4 B14336690 1-(2,6-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 108896-92-0

1-(2,6-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B14336690
CAS No.: 108896-92-0
M. Wt: 270.28 g/mol
InChI Key: LUKXMYDKUCDMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and a methoxy group on another phenyl ring, connected by a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,6-dihydroxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It exhibits antioxidant properties and is studied for its potential role in protecting cells from oxidative stress.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

1-(2,6-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but different hydroxyl group positions.

    1-(2,6-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.

Properties

CAS No.

108896-92-0

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

1-(2,6-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14O4/c1-20-12-8-5-11(6-9-12)7-10-15(19)16-13(17)3-2-4-14(16)18/h2-10,17-18H,1H3

InChI Key

LUKXMYDKUCDMRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC=C2O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.